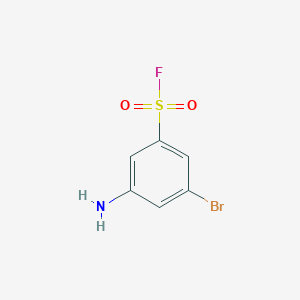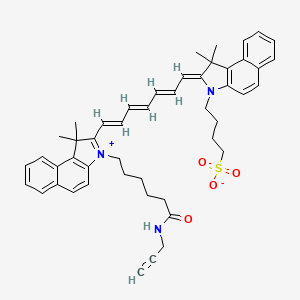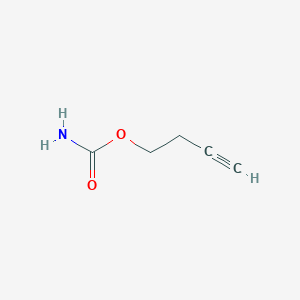
3-Amino-5-bromobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-5-bromobenzenesulfonyl fluoride” is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amino group (NH2) and a bromobenzenesulfonyl fluoride group attached to it . The InChI code for this compound is 1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It’s also worth noting that the compound has a molecular weight of 254.08 and is typically stored at room temperature .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Polymerization
- Aminobenzenesulfonyl fluorides, including compounds like 3-Amino-5-bromobenzenesulfonyl fluoride, are used in the synthesis of polymers and copolymers. These materials, bearing sulfonic acid groups, are synthesized through reactions with acrylic or methacrylic acid chloride or with vinyl isocyanate to obtain substituted acrylamides or vinylureas. These can then be polymerized or copolymerized with other vinyl monomers (Hart & Timmerman, 1960).
Enzyme Inhibition
- Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which can be synthesized from compounds like this compound, have been explored as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the life cycle of the bacterium, and such inhibitors could potentially lead to new antimycobacterial agents (Ceruso et al., 2014).
Photocatalytic Fluorination
- The compound has applications in photocatalytic fluorination processes. This involves the use of a photocatalyst in combination with fluorine atom transfer reagents for the fluorination of unactivated C-H bonds in organic molecules. This process is crucial in medicinal chemistry for the creation of fluorinated organic molecules, including natural products and fluorinated amino acid derivatives (Halperin et al., 2014).
Analytical Applications
- In analytical chemistry, derivatives of aminobenzenesulfonyl fluorides are used as fluorogenic reagents for the determination of amino acids. These reagents react with amino compounds to form derivatives that are detectable at very low concentrations, which is important in various analytical methods, such as capillary electrophoresis (Imai & Watanabe, 1981).
Catalysis in Organic Synthesis
- The compound is utilized in catalysis for organic synthesis. For example, it is involved in copper-catalyzed intermolecular aminoazidation of alkenes, providing an efficient approach to vicinal amino azides which can be transformed into other valuable amine derivatives. This process uses commercially available derivatives of aminobenzenesulfonyl fluorides as nitrogen-radical precursors (Zhang & Studer, 2014).
Peptide Synthesis
- The reactivity of the sulfonyl fluoride group in compounds like this compound plays a significant role in peptide synthesis. The properties of anhydrous hydrogen fluoride as a reagent for the acidolysis of various protective groups in amino acids have been extensively studied, indicating its utility in peptide synthesis (Sakakibara et al., 1967).
Safety and Hazards
Direcciones Futuras
While the future directions of “3-Amino-5-bromobenzenesulfonyl fluoride” are not explicitly mentioned in the search results, it’s worth noting that fluoride shuttle batteries (FSBs), which use defluorination of metal fluorides and fluorination of metals, are considered as candidates of next-generation batteries with high energy densities .
Propiedades
IUPAC Name |
3-amino-5-bromobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVLHXMOMFFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)